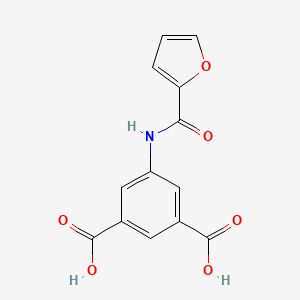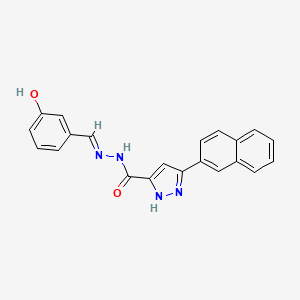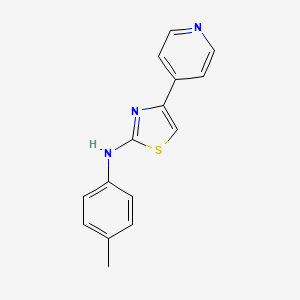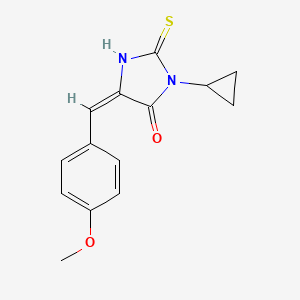![molecular formula C12H8BrN7O3 B5551088 N~1~-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-1H-tetrazole-1,5-diamine](/img/structure/B5551088.png)
N~1~-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-1H-tetrazole-1,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives closely related to the target compound often involves the treatment of precursor molecules with nucleophiles, leading to the formation of substitution products. For instance, the synthesis of C-(2-furyl)-N-(4-nitrophenyl)methanohydrazonyl bromide and its reactions with various nucleophiles to afford pyrazole derivatives highlight a similar synthetic pathway that might be relevant for our target compound (Hassaneen et al., 1991).
Molecular Structure Analysis
The molecular structure of tetrazole derivatives has been extensively studied, with X-ray crystallography providing detailed insights. For example, a related compound, N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, was determined by X-ray crystallography, revealing the crystallization and specific geometric features of tetrazole derivatives (Al-Hourani et al., 2016).
Chemical Reactions and Properties
The reactivity of similar compounds under various conditions has been explored. For instance, the reactions involving nucleophiles and active methylene compounds leading to the formation of pyrazole derivatives shed light on the chemical behavior of these molecules (Hassaneen et al., 1991). Furthermore, studies on the synthesis and transformations of furyl- and vinyl-naphth[1,2-d]imidazoles provide additional insights into the chemical properties and potential reactions of the target compound (Oleinikova & Pozharskii, 1972).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallization behavior, can be inferred from related compounds. The crystal structure and specific interactions, like hydrogen bonding, play a significant role in determining these properties. The detailed analysis of related tetrazole derivatives, through X-ray crystallography, provides valuable data on these aspects (Al-Hourani et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents and stability under different conditions, are crucial for understanding the compound's applications and behavior in chemical reactions. Studies on the thiocyanation, halogenation, dehalogenation, transhalogenation, and nitration of furylthiazoles, for instance, provide insights into the electrophilic and nucleophilic properties that could be relevant to our target compound (Saldabol et al., 2002).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Reactivity with Nucleophiles and Active Methylene Compounds : Hassaneen et al. (1991) described the synthesis of C-(2-furyl)-N-(4-nitrophenyl)methanohydrazonyl bromide, highlighting its reactivity with nucleophiles to afford substitution products and with enolates of various active methylene compounds to produce pyrazole derivatives (Hassaneen, Shawali, Elwan, & Ibrahim, 1991).
Syntheses and Reactions of α-Acetylenic Ketones : Sasaki and Yoshioka (1971) explored the synthesis of α-acetylenic ketones containing the nitrofuran ring, leading to the creation of various heterocyclic compounds through reactions with aniline, cyclohexylamine, and other reagents (Sasaki & Yoshioka, 1971).
Derivatives of 2-Amino-4-[2-(5-nitro-furyl)vinyl]thiazole : The study by Saldabol and Krylova (1969) focused on the reactions leading to the formation of 2-amino-4-[β-(5′-nitro-2′-furyl)-vinyl]thiazole derivatives, offering insights into potential synthetic pathways for related compounds (Saldabol & Krylova, 1969).
Potential Therapeutic Applications
- Antimycobacterial Activity : Küçükgüzel et al. (1999) synthesized various pentanetrione-3-[4-[[(5-nitro-2-furyl/pyridyl/substituted phenyl)methylene]hydrazinocarbonyl]phenyl]hydrazones and evaluated their antimycobacterial activity, finding some compounds active against Mycobacterium fortuitum and Mycobacterium tuberculosis (Küçükgüzel, Rollas, Küçükgüzel, & Kiraz, 1999).
Synthesis and Characterization
Novel Tetrazole Liquid Crystals : Tariq et al. (2013) reported the synthesis and characterization of new tetrazole liquid crystals, emphasizing the structural diversity and potential applications of tetrazole derivatives in materials science (Tariq, Tariq, Hameed, Bechtold, Bortoluzzi, & Merlo, 2013).
Halogenation and Iodination of Arene-Tethered Diols : Yin et al. (2022) explored the use of aryl bromides and aryl iodides for the bromination and iodination of arene-tethered diols, demonstrating the versatility of halogenation reactions in synthesizing complex molecules (Yin, Chen, Luo, Li, Kong, & Wang, 2022).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Given the lack of specific information about “N~1~-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-1H-tetrazole-1,5-diamine”, future research could focus on the synthesis, characterization, and study of this compound. This could include investigations into its potential biological activity, given that other 1H-tetrazole derivatives have been found to exhibit a range of biological activities .
Eigenschaften
IUPAC Name |
1-[(E)-[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylideneamino]tetrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN7O3/c13-10-5-7(20(21)22)1-3-9(10)11-4-2-8(23-11)6-15-19-12(14)16-17-18-19/h1-6H,(H2,14,16,18)/b15-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGPPLHHLJLCOR-GIDUJCDVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)C2=CC=C(O2)C=NN3C(=NN=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)C2=CC=C(O2)/C=N/N3C(=NN=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(E)-[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylideneamino]tetrazol-5-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methoxyphenyl)-N'-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5551012.png)
![9-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5551017.png)
![16-acetyl-9-methyl-13-(1H-pyrrol-2-ylmethylene)-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B5551021.png)

![2-[3-(cyclopropylmethyl)-3-(hydroxymethyl)piperidin-1-yl]-N,N-dimethylacetamide](/img/structure/B5551045.png)
![4-[4-(methylthio)benzyl]morpholine](/img/structure/B5551056.png)
![1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-4-(4H-1,2,4-triazol-4-yl)piperidine](/img/structure/B5551060.png)
![N-[(cyclopentylamino)carbonyl]benzamide](/img/structure/B5551065.png)



![N-(2-methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5551095.png)
![3-cyclopropyl-2-[(3-methylbenzyl)thio]-4(3H)-quinazolinone](/img/structure/B5551103.png)
